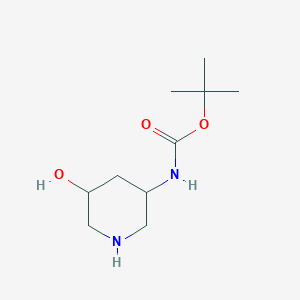

tert-butyl N-(5-hydroxypiperidin-3-yl)carbamate

Description

tert-butyl N-(5-hydroxypiperidin-3-yl)carbamate is a piperidine derivative featuring a hydroxyl group at the 5-position and a tert-butyloxycarbonyl (Boc) carbamate group on the nitrogen. Its molecular formula is C₁₀H₂₀N₂O₃, with a molecular weight of 216.28 g/mol . The stereochemistry of the compound is critical; for instance, the (3R,5S) isomer (CAS 1611481-21-0) is commercially available with ≥97% purity, indicating its relevance in synthetic and pharmaceutical applications .

Properties

IUPAC Name |

tert-butyl N-(5-hydroxypiperidin-3-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-7-4-8(13)6-11-5-7/h7-8,11,13H,4-6H2,1-3H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCMJZHSDAYCYFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC(CNC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1502766-14-4 | |

| Record name | tert-butyl N-(5-hydroxypiperidin-3-yl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The predominant synthetic approach to tert-butyl N-(5-hydroxypiperidin-3-yl)carbamate involves the carbamate protection of a suitably functionalized piperidine derivative, typically 5-hydroxypiperidin-3-amine or its stereoisomeric forms.

Starting materials: The synthesis begins with (3R,5R)- or (3S,5S)-5-hydroxypiperidin-3-amine or analogous stereoisomers to ensure stereochemical integrity.

Carbamate formation: Reaction with di-tert-butyl dicarbonate (Boc₂O) or tert-butyl chloroformate in the presence of a base such as triethylamine or 4-dimethylaminopyridine (DMAP) under anhydrous conditions.

Reaction conditions: Typically performed in inert organic solvents like dichloromethane or tetrahydrofuran (THF) at low to ambient temperatures (0–25 °C) to minimize side reactions and racemization.

Stereochemical control: The stereochemistry is maintained by using chiral starting materials or applying resolution techniques such as chiral high-performance liquid chromatography (HPLC) or enzymatic resolution to prevent racemization during Boc protection.

$$

\text{5-hydroxypiperidin-3-amine} + \text{Boc}_2\text{O} \xrightarrow[\text{Base}]{\text{DCM, 0-25°C}} \text{this compound}

$$

Industrial and Laboratory Scale Synthesis

Laboratory scale: The reaction is usually carried out in batch mode with careful control of stoichiometry (1.2–1.5 equivalents of Boc₂O) and temperature to optimize yield, typically in the range of 60–80%.

Industrial scale: Processes may be adapted to continuous flow reactors to enhance reaction control and scalability. Advanced purification techniques such as flash chromatography or crystallization are employed to achieve >98% purity.

Purification: Silica gel chromatography with solvent systems like ethyl acetate/hexanes is common to isolate the pure carbamate.

Protection and Functional Group Management

The hydroxyl group at the 5-position is sensitive to oxidation and elimination under harsh conditions:

Protection strategies: The hydroxyl group can be protected as silyl ethers (e.g., tert-butyldimethylsilyl (TBS) ethers) prior to further transformations to prevent side reactions.

Oxidation sensitivity: Avoid strong oxidants or acidic conditions that can lead to dehydration or over-oxidation.

Deprotection: Mild acidic conditions (e.g., HF in acetonitrile) can be used to remove silyl protecting groups without affecting the Boc carbamate.

Representative Experimental Procedures

A detailed example from literature demonstrates the preparation of Boc-protected hydroxy piperidine derivatives:

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 1. Preparation of tert-butyl hydroxycarbamate | Hydroxylamine hydrochloride + di-tert-butyl dicarbonate + K₂CO₃ in ether/water, stirred at room temperature for 12 h | Boc-protected hydroxylamine obtained in ~80% yield |

| 2. Silyl protection of hydroxyl group | tert-butyl hydroxycarbamate + TBSCl + triethylamine in dichloromethane at 0 °C to room temperature, 12 h | tert-butyl (tert-butyldimethylsilyl)oxycarbamate in quantitative yield |

| 3. Acylation | Silyl-protected carbamate + benzoyl chloride + triethylamine in methylene chloride at 0 °C to room temperature, 2 h | tert-butyl benzoyl(tert-butyldimethylsilyl)oxycarbamate, 90% yield |

| 4. Deprotection | Treatment with HF/CH₃CN (5:95) at 0 °C to room temperature, 2 h | tert-butyl benzoyl(hydroxy)carbamate, 90% yield |

These steps illustrate the importance of protecting group strategies in the preparation of hydroxy-substituted carbamates.

Analytical and Validation Techniques

NMR Spectroscopy: ^1H NMR shows characteristic signals for the tert-butyl group (singlet at δ 1.4–1.5 ppm), hydroxyl proton (broad, exchangeable at δ 1.8–2.2 ppm), and piperidine ring protons (δ 3.0–4.0 ppm).

Mass Spectrometry: High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 216.28 corresponding to C₁₀H₂₀N₂O₃.

X-ray Crystallography: Used for absolute stereochemical confirmation, employing refinement software such as SHELXL and visualization tools like ORTEP-3.

Purity Assessment: Flash chromatography and recrystallization ensure >98% purity, critical for reproducibility.

Summary Table of Preparation Parameters

| Parameter | Typical Range / Condition | Notes |

|---|---|---|

| Starting material | (3R,5R)- or (3S,5S)-5-hydroxypiperidin-3-amine | Chiral purity critical |

| Carbamate reagent | Di-tert-butyl dicarbonate (Boc₂O) or tert-butyl chloroformate | 1.2–1.5 equiv |

| Base | Triethylamine or DMAP | Anhydrous conditions preferred |

| Solvent | Dichloromethane (DCM), THF | Anhydrous, inert atmosphere |

| Temperature | 0–25 °C | Low temperature to avoid racemization |

| Reaction time | 1–12 hours | Monitored by TLC or HPLC |

| Yield | 60–80% | Dependent on stereochemical control |

| Purification | Flash chromatography, recrystallization | Achieves >98% purity |

| Hydroxyl protection (optional) | TBSCl + triethylamine, DCM, 0 °C to RT | Prevents oxidation/elimination |

Research Findings and Optimization Notes

Cesium carbonate was found as an effective base in related carbamate formation reactions, improving yields up to 85% in some cases, although triethylamine remains standard for Boc protection.

Protecting the hydroxyl group before carbamate formation can enhance product stability and prevent side reactions.

Maintaining anhydrous and inert conditions is crucial to prevent hydrolysis or decomposition.

Stereochemical integrity is preserved by starting with enantiomerically pure amines and avoiding harsh conditions.

Chemical Reactions Analysis

Types of Reactions: tert-butyl N-(5-hydroxypiperidin-3-yl)carbamate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can lead to the formation of a ketone or aldehyde, while reduction can yield various alcohol derivatives .

Scientific Research Applications

tert-butyl N-(5-hydroxypiperidin-3-yl)carbamate has a wide range of applications in scientific research, including:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: It is investigated for its potential therapeutic properties and as a building block for drug development.

Industry: The compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-butyl N-(5-hydroxypiperidin-3-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Differences :

- Stereochemical Stability : The (3R,5S) isomer is more commonly synthesized and purified, suggesting superior stability or synthetic accessibility .

- Hydrogen Bonding : The spatial arrangement of the hydroxyl group affects intermolecular interactions. For example, the (3R,5S) configuration may optimize hydrogen-bonding networks in crystal lattices or biological targets .

2.2. Piperidine Derivatives with Functional Group Variations

Key Comparisons :

- Hydroxyl vs. Methyl/Fluorine : The hydroxyl group in the target compound increases hydrophilicity and hydrogen-bonding capacity compared to methyl or fluorine substituents, which prioritize lipophilicity and electronic effects .

- Boc Protection : All analogs share the Boc group, enabling amine protection during synthesis. However, steric hindrance varies with substituents (e.g., benzyl groups reduce reactivity at the nitrogen) .

2.3. Non-Piperidine Carbamates

Key Comparisons :

- Aromaticity vs. Saturation : Pyridine/pyrimidine derivatives exhibit aromaticity, reducing basicity compared to piperidine. This impacts solubility and target binding (e.g., π-π stacking vs. hydrogen bonding) .

2.4. Cyclohexane and Bicyclic Carbamates

Key Comparisons :

- Ring Size and Flexibility : Cyclopentane and bicyclic analogs offer conformational rigidity, favoring selective interactions with biological targets .

- Hydroxyl Position : The 5-hydroxypiperidine moiety in the target compound allows for equatorial hydroxyl orientation, optimizing hydrogen-bond geometry compared to cyclopentane derivatives .

Biological Activity

tert-butyl N-(5-hydroxypiperidin-3-yl)carbamate is a chemical compound with the molecular formula CHNO and a molecular weight of 216.28 g/mol. This compound has garnered attention in various fields, particularly in medicinal chemistry and biological research, due to its potential therapeutic applications and unique structural properties.

- Molecular Formula : CHNO

- Molecular Weight : 216.28 g/mol

- CAS Number : 1502766-14-4

- Structure : The compound features a tert-butyl group attached to a carbamate moiety, which is further linked to a 5-hydroxypiperidine ring.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. It can function as both an inhibitor and an activator of various biochemical pathways, influencing cellular processes such as signal transduction, enzyme activity, and protein-ligand interactions .

Biological Activity Overview

Research indicates that this compound may exhibit several biological activities:

- Enzyme Inhibition : It has been noted for its potential to inhibit certain enzymes, which can be crucial in the development of drugs targeting metabolic pathways.

- Therapeutic Applications : Studies have suggested that it could be utilized in treating conditions related to neurodegenerative diseases, such as Alzheimer's disease, by modulating the activity of amyloid-beta peptides .

- Anti-inflammatory Effects : In vivo studies have demonstrated that it may reduce inflammatory markers, indicating potential use in managing inflammatory diseases .

In Vitro Studies

In vitro experiments have shown that this compound can prevent cell death induced by amyloid-beta (Aβ1-42), a hallmark of Alzheimer's disease. The compound was able to reduce β-secretase activity, which is involved in the production of Aβ peptides, thereby potentially mitigating neurotoxicity associated with Alzheimer's pathology .

In Vivo Studies

A notable study evaluated the compound's effects on mice models with lupus disease. Mice were treated with varying doses (33 mg/kg, 100 mg/kg, 300 mg/kg) over several weeks. The results indicated no significant mortality associated with treatment, suggesting a favorable safety profile. However, there was also no statistically significant reduction in anti-dsDNA titers, indicating that while the compound is safe at these doses, its efficacy in this model requires further investigation .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| tert-butyl N-(5-bromopyridin-3-yl)carbamate | Structure | Antimicrobial properties |

| tert-butyl N-(5-hydroxyphenyl)carbamate | Structure | Potential anti-cancer effects |

| tert-butyl N-(5-hydroxycyclohexyl)carbamate | Structure | Enzyme inhibition |

The unique hydroxyl group on the piperidine ring in this compound contributes to its distinct reactivity and biological activity compared to these analogs.

Q & A

Q. How can mechanistic studies improve the understanding of Boc deprotection under acidic conditions?

- Methodological Answer : Use kinetic studies (e.g., NMR monitoring) to track Boc cleavage rates in trifluoroacetic acid (TFA)/DCM or HCl/dioxane. Computational modeling (DFT) can elucidate transition states and acid strength effects. Comparative studies on similar carbamates show that electron-withdrawing substituents accelerate deprotection .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.